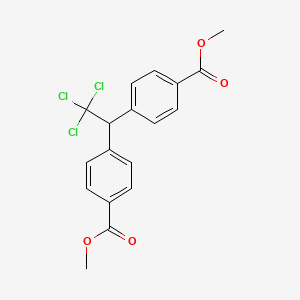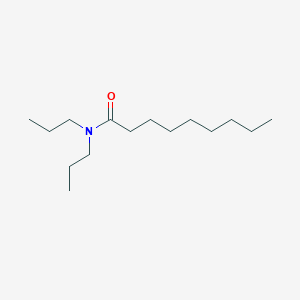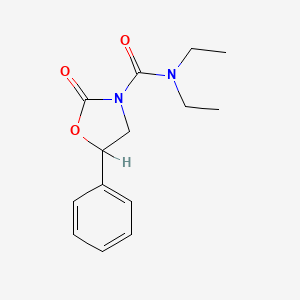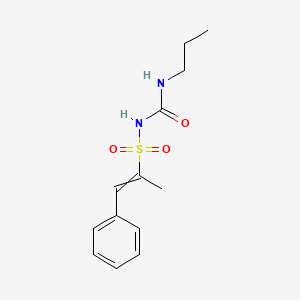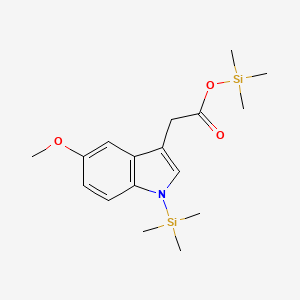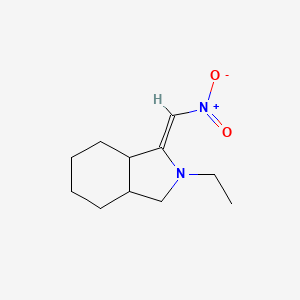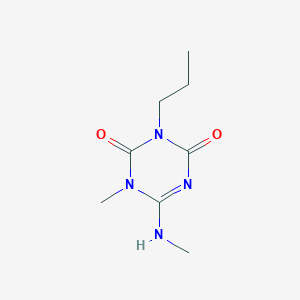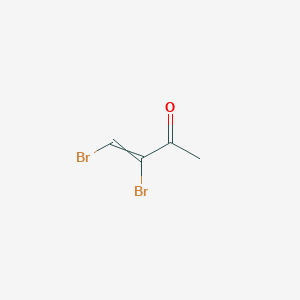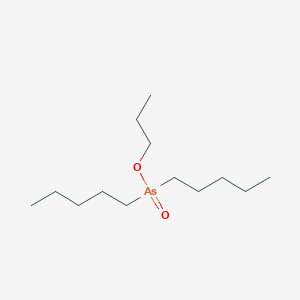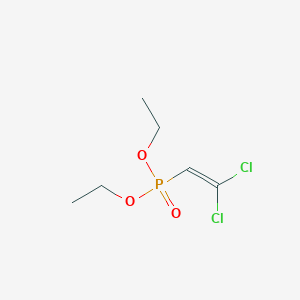![molecular formula C14H11F3N2O B14627124 N-[(Pyridin-4-yl)methyl]-4-(trifluoromethyl)benzamide CAS No. 56913-70-3](/img/structure/B14627124.png)
N-[(Pyridin-4-yl)methyl]-4-(trifluoromethyl)benzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-[(Pyridin-4-yl)methyl]-4-(trifluoromethyl)benzamide is an organic compound that belongs to the class of benzamides It features a pyridine ring attached to a benzamide moiety, with a trifluoromethyl group at the para position of the benzamide ring
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-[(Pyridin-4-yl)methyl]-4-(trifluoromethyl)benzamide typically involves the following steps:
Formation of the Benzamide Core: The benzamide core can be synthesized by reacting 4-(trifluoromethyl)benzoic acid with thionyl chloride to form the corresponding acid chloride. This intermediate is then reacted with pyridin-4-ylmethanamine to yield this compound.
Reaction Conditions: The reactions are generally carried out under anhydrous conditions, with solvents such as dichloromethane or tetrahydrofuran. The temperature is maintained at low to moderate levels to prevent decomposition of the intermediates.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This includes optimizing reaction conditions, using continuous flow reactors, and ensuring high purity of the final product through recrystallization or chromatography.
化学反応の分析
Types of Reactions
N-[(Pyridin-4-yl)methyl]-4-(trifluoromethyl)benzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, converting the benzamide to the corresponding amine.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions, where nucleophiles replace the trifluoromethyl group under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.
Reduction: Hydrogen gas with palladium on carbon (Pd/C) as a catalyst.
Substitution: Nucleophiles such as amines, thiols, or alkoxides under basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction typically produces amines.
科学的研究の応用
N-[(Pyridin-4-yl)methyl]-4-(trifluoromethyl)benzamide has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as a pharmacophore in drug design, particularly for its ability to interact with biological targets.
Material Science: The compound’s unique structural features make it suitable for use in the development of advanced materials with specific electronic or optical properties.
Biological Studies: It is used in studies to understand its interaction with enzymes and receptors, providing insights into its mechanism of action and potential therapeutic uses.
作用機序
The mechanism of action of N-[(Pyridin-4-yl)methyl]-4-(trifluoromethyl)benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively. Once inside the cell, it can bind to its target, modulating the activity of the target protein and leading to the desired biological effect.
類似化合物との比較
Similar Compounds
N-(4-chlorophenyl)-2-[(pyridin-4-ylmethyl)amino]benzamide: This compound shares a similar benzamide core but has a chlorophenyl group instead of a trifluoromethyl group.
N-{4-Methyl-3-[(3-pyrimidin-4-ylpyridin-2-yl)amino]phenyl}-3-(trifluoromethyl)benzamide: This compound has a similar trifluoromethylbenzamide structure but includes additional pyrimidinyl and pyridinyl groups.
Uniqueness
N-[(Pyridin-4-yl)methyl]-4-(trifluoromethyl)benzamide is unique due to the presence of both a pyridine ring and a trifluoromethyl group, which confer distinct electronic and steric properties. These features enhance its potential for specific interactions with biological targets and its utility in material science applications.
特性
CAS番号 |
56913-70-3 |
|---|---|
分子式 |
C14H11F3N2O |
分子量 |
280.24 g/mol |
IUPAC名 |
N-(pyridin-4-ylmethyl)-4-(trifluoromethyl)benzamide |
InChI |
InChI=1S/C14H11F3N2O/c15-14(16,17)12-3-1-11(2-4-12)13(20)19-9-10-5-7-18-8-6-10/h1-8H,9H2,(H,19,20) |
InChIキー |
ZGQRUILJBPTLNO-UHFFFAOYSA-N |
正規SMILES |
C1=CC(=CC=C1C(=O)NCC2=CC=NC=C2)C(F)(F)F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![4-[2-(1-Methylpyridin-1-ium-2-yl)-1-methylsulfanylethenyl]morpholine;iodide](/img/structure/B14627050.png)
